molecular formula C11H10O4 B7792633 (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid CAS No. 109619-79-6

(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid

Cat. No.: B7792633
CAS No.: 109619-79-6
M. Wt: 206.19 g/mol
InChI Key: DRFONMHZQODIRJ-QPJJXVBHSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a benzodioxole ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with methyl acrylate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding saturated acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-2-methylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)-2-propanone
  • 1-(1,3-Benzodioxol-5-yl)-2-propen-1-one

Comparison: (E)-3-(1,3-Benzodioxol-5-yl)-2-methylprop-2-enoic acid is unique due to its specific structural features, such as the presence of a propenoic acid moiety. This distinguishes it from other benzodioxole derivatives, which may have different functional groups and, consequently, different chemical and biological properties .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFONMHZQODIRJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421359
Record name NSC36175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109619-79-6, 40527-53-5
Record name (2E)-3-(1,3-Benzodioxol-5-yl)-2-methyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109619-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC36175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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